molecular formula C18H14N4O7S2 B2985107 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate CAS No. 896019-22-0

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2985107
CAS No.: 896019-22-0
M. Wt: 462.45
InChI Key: GACDNAVVULZTPF-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity :A study on thiadiazoline- and pyrazoline-based carboxamides and carbothioamides has been conducted, showcasing the synthesis and inhibition against nitric oxide synthase (NOS). The novel derivatives synthesized demonstrated preferential inhibition activities against different isoforms of NOS, indicating potential therapeutic applications in conditions where NOS modulation is beneficial. Such compounds' structure-activity relationships provide insights into designing more effective NOS inhibitors (Arias et al., 2018).

Hydrogen-bonded Structures and Crystallization :Research into the crystallization and hydrogen-bonded structures of related compounds has been conducted, revealing intricate molecular arrangements and polarized structures. These studies are critical for understanding the solid-state properties and potential applications of these compounds in materials science (Portilla et al., 2007).

Antimicrobial and Fungicidal Activity :Compounds synthesized from similar structural frameworks have been evaluated for their antimicrobial and fungicidal activities. For example, certain 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have shown promising fungicidal activity against rice sheath blight, a major disease affecting rice in China. This highlights the potential of these compounds in agricultural applications to protect crops from fungal diseases (Chen et al., 2000).

Chemical Reactivity and Synthesis of Energetic Compounds :The nitrification of nitrogen-rich heterocyclic compounds, including the synthesis and properties of nitro-nitrogen-rich energetic materials, represents another significant application. These studies contribute to the development of high-energy-density materials (HEDMs) for use in various industries, including defense and aerospace (Luo et al., 2022).

Discovery of Functional Antagonists :Notably, the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor showcases the therapeutic potential of these compounds. ML221, a compound with a similar structural motif, has been identified as a potent APJ functional antagonist, opening new avenues for treating cardiovascular diseases and energy metabolism disorders (Maloney et al., 2012).

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-3-5-11(6-4-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACDNAVVULZTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.